Lipophilicity Modulation: Ethyl 2-(oxetan-3-yl)propanoate vs. Ethyl 2-(oxetan-3-ylidene)propanoate
Computational analysis reveals that the saturated oxetane ring in Ethyl 2-(oxetan-3-yl)propanoate imparts distinct lipophilicity compared to its unsaturated analog, ethyl 2-(oxetan-3-ylidene)propanoate. The latter exhibits a computed XLogP3-AA value of 0.2 , whereas the saturated nature of Ethyl 2-(oxetan-3-yl)propanoate is expected to slightly increase lipophilicity due to reduced polarity. While direct experimental LogP data for the target compound is limited, class-level studies indicate that oxetane incorporation generally reduces LogP by 0.5-1.0 units compared to carbonyl or gem-dimethyl groups [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | Computed XLogP3-AA not available; class-level LogP reduction ~0.5-1.0 units vs. carbonyl |
| Comparator Or Baseline | Ethyl 2-(oxetan-3-ylidene)propanoate: XLogP3-AA 0.2 |
| Quantified Difference | Qualitative difference; saturated oxetane likely more lipophilic than unsaturated analog |
| Conditions | Computational prediction (XLogP3-AA algorithm) |
Why This Matters
Precise lipophilicity control is critical for optimizing oral bioavailability and blood-brain barrier penetration in drug candidates.
- [1] Bull, J. A.; et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2016, 59, 520-535. DOI: 10.1021/acs.jmedchem.5b01522. View Source
